2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol
Description
Contextualization within Amino Alcohol Chemistry and Cyclohexyl Derivatives
Amino alcohols, or alkanolamines, are organic compounds characterized by the presence of both an amino (-NH₂) or substituted amino (-NHR, -NR₂) group and a hydroxyl (-OH) group. wikipedia.org This bifunctionality makes them highly valuable in synthetic chemistry, where they serve as versatile building blocks, chiral auxiliaries, and ligands for catalysts. wikipedia.orgdiva-portal.org The relative position of the amino and hydroxyl groups is crucial; 1,2-amino alcohols, such as the propan-1-ol backbone of the title compound, are particularly important and are found in numerous natural products and pharmaceuticals. nih.gov The presence of these two functional groups allows for hydrogen bonding, which typically imparts water solubility. wikipedia.org
The combination of the chiral propanolamine (B44665) side chain and the substituted cyclohexane (B81311) ring results in a molecule with multiple stereocenters. The specific stereoisomer of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol would likely exhibit distinct chemical and biological properties, a common feature for such chiral compounds. lookchem.com
Historical Trajectories of Related Chemical Syntheses and Transformations
The synthesis of amino alcohols is a well-established field in organic chemistry, with methodologies evolving over many decades. Historically, simpler amino alcohols were often prepared from readily available starting materials.
Key Synthetic Approaches to Amino Alcohols:
| Method | Description | Starting Materials | Reference |
| Reduction of Amino Acids | A traditional route where the carboxylic acid group of an amino acid or its ester is reduced to an alcohol. | Amino acids (e.g., L-alanine) or their esters. | diva-portal.orggoogle.com |
| Ring-Opening of Epoxides | A common and versatile method where an amine attacks and opens an epoxide ring, forming a 1,2-amino alcohol. | Epoxides (e.g., propylene (B89431) oxide) and amines. | wikipedia.org |
| Ammonolysis of Halohydrins | This method involves the reaction of a halohydrin (a compound with a halogen and a hydroxyl group on adjacent carbons) with ammonia (B1221849). | β-chloropropanol and liquid ammonia. | google.com |
| Reductive Amination | The reaction of a hydroxy ketone with ammonia or an amine in the presence of a reducing agent. | Hydroxy ketones (e.g., 1-hydroxy-1-phenyl-2-propanone) and an amine source. | researchgate.net |
| Sharpless Asymmetric Aminohydroxylation | A more modern, stereoselective method that introduces both the amino and hydroxyl groups across a double bond in a controlled manner. | Alkenes. | wikipedia.orgdiva-portal.org |
The synthesis of the specific 3,3,5-trimethylcyclohexyl moiety often starts from 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone). This ketone can be reduced to the corresponding alcohol, 3,3,5-trimethylcyclohexanol, which can then be further functionalized. researchgate.net A plausible, though not documented, synthetic route to this compound could involve the reductive amination of 3,3,5-trimethylcyclohexanone with a suitable aminopropanol (B1366323) derivative or the reaction of 3,3,5-trimethylcyclohexylamine (B96197) with a propylene oxide equivalent.
Current Research Frontiers and Unaddressed Challenges Pertaining to this compound
A thorough review of the scientific literature reveals a significant gap in research specifically concerning this compound. There are no detailed studies on its synthesis, characterization, or application. This absence represents a key unaddressed challenge and an open frontier for investigation.
The primary challenges and research opportunities for a molecule like this lie in several areas:
Stereocontrolled Synthesis: The molecule contains at least three stereocenters (C1 and C5 on the ring, and C2 on the propanol (B110389) side chain). A major challenge is the development of a synthetic route that can control the absolute and relative stereochemistry of these centers. Modern catalytic methods, including asymmetric hydrogenation and reductive amination, would be essential tools. organic-chemistry.org
Physicochemical Characterization: Fundamental data for this compound, such as its melting/boiling point, solubility, pKa, and spectroscopic data (NMR, IR, MS), are not available. Obtaining this information for different stereoisomers would be the first step in understanding its chemical behavior.
Exploration of Applications: Based on its structure, the compound could be explored as a chiral ligand in asymmetric catalysis, a building block for pharmaceuticals, or a corrosion inhibitor. The bulky trimethylcyclohexyl group could impart unique selectivity in catalytic applications. The amino alcohol functionality is a common feature in many biologically active compounds. nih.gov
Computational Modeling: In the absence of experimental data, computational studies could predict the conformational preferences, electronic properties, and potential reactivity of the different stereoisomers of the molecule. This could guide future synthetic and application-oriented research.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-9-5-11(13-10(2)8-14)7-12(3,4)6-9/h9-11,13-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNAQHRWHEJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comicj-e.org For 2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol, two primary disconnections are strategically logical, focusing on the formation of the C-N bond and the C-C bond of the propanol (B110389) backbone.
C-N Bond Disconnection: This is one of the most common strategies for synthesizing amines. This disconnection leads to two key synthons: a 3,3,5-trimethylcyclohexylammonium cation and a 1-hydroxypropan-2-yl anion. The corresponding synthetic equivalents would be 3,3,5-trimethylcyclohexylamine (B96197) and a suitable three-carbon electrophile such as propylene (B89431) oxide or 2-chloropropan-1-ol. A more controlled and highly efficient approach involves the reductive amination between 3,3,5-trimethylcyclohexanone (B147574) and a suitable aminopropanol (B1366323) precursor, such as 2-aminopropan-1-ol, or between 3,3,5-trimethylcyclohexylamine and a keto-alcohol like 1-hydroxypropan-2-one.
C-C Bond Disconnection: An alternative disconnection can be made at the C1-C2 bond of the propanol unit. This approach is common in aldol-type reactions. amazonaws.com This strategy would involve reacting a nucleophilic equivalent of a C2 fragment (e.g., an ethyl group attached to the amine) with formaldehyde or a synthetic equivalent.
The most practical and convergent retrosynthetic pathway is illustrated below, highlighting the reductive amination approach, which is a robust and widely used method for C-N bond formation.
Figure 1: Retrosynthetic Pathway for this compound
Enantioselective and Diastereoselective Synthesis Approaches
The target molecule possesses multiple chiral centers, making stereocontrol a paramount challenge in its synthesis. Enantioselective and diastereoselective methods are essential to produce a single, desired stereoisomer.
Asymmetric reduction of a prochiral ketone is a powerful method for establishing the stereochemistry of the hydroxyl group. nih.gov In a plausible synthetic route, the intermediate 2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-one would be reduced. This can be achieved through catalytic asymmetric hydrogenation or with stoichiometric chiral reducing agents.
Catalytic asymmetric hydrogenation of β-amino ketones is a highly efficient industrial method for producing chiral amino alcohols. nih.gov This process typically employs transition metal catalysts (e.g., Ruthenium, Iridium, Rhodium) complexed with chiral phosphine ligands. Dynamic kinetic resolution can be employed if the adjacent carbon atom is also a stereocenter, allowing for the conversion of a mixture of diastereomers into a single desired product with high selectivity. rsc.org
| Catalyst System | Ligand Type | Expected Selectivity (ee/dr) |
| Ru(II)-BINAP | Chiral Diphosphine | >95% ee |
| Ir(I)-f-phamidol | Chiral Phosphoramidite | >99/1 dr, >99% ee rsc.org |
| Rh(I)-DIPAMP | Chiral Diphosphine | High ee |
| Oxazaborolidine (CBS) | Boron-based catalyst | >90% ee |
This table presents potential catalyst systems for the asymmetric reduction of a precursor β-amino ketone, with selectivities based on analogous reactions reported in the literature.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org
For the synthesis of this compound, a strategy could involve an Evans chiral auxiliary (an oxazolidinone) acylated with propionyl chloride. The resulting imide can undergo a highly diastereoselective aldol (B89426) reaction with formaldehyde, followed by amination with 3,3,5-trimethylcyclohexylamine and subsequent removal of the auxiliary to yield the final product. The steric bulk of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the formation of new stereocenters. wikipedia.org Similarly, auxiliaries like Oppolzer's camphorsultam can be employed to achieve high diastereoselectivity in alkylation or aldol reactions. researchgate.net
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions. nih.govspringernature.com For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant.
Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to alcohols with extremely high enantiomeric excess (>99% ee). nih.gov A KRED could be used to reduce the precursor, 2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-one, to the desired alcohol stereoisomer. The reaction typically uses a sacrificial alcohol like isopropanol (B130326) for cofactor regeneration.
Transaminases (TAs): Transaminases can be used to install the amino group stereoselectively. A synthesis could involve the reaction of 1-hydroxypropan-2-one with a chiral amine donor, catalyzed by a transaminase, to produce (S)- or (R)-2-aminopropan-1-ol, which can then be coupled with 3,3,5-trimethylcyclohexanone.
Lipases: Lipases are often used for the kinetic resolution of racemic mixtures. A racemic mixture of the final amino alcohol could be treated with a lipase and an acylating agent. The enzyme will selectively acylate one enantiomer, allowing the two to be separated by standard chromatographic methods.
| Enzyme Class | Application | Substrate | Outcome |
| Ketoreductase (KRED) | Asymmetric Reduction | β-Amino Ketone | Chiral β-Amino Alcohol (>99% ee) |
| Transaminase (TA) | Asymmetric Amination | Hydroxy Ketone | Chiral Amino Alcohol |
| Lipase | Kinetic Resolution | Racemic β-Amino Alcohol | Enantiopure Alcohol and Acylated Enantiomer |
Chemoenzymatic Synthetic Routes
Chemical Synthesis: A standard chemical reaction, such as a Mannich reaction, is used to synthesize the prochiral intermediate, 2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-one, from 3,3,5-trimethylcyclohexanone, formaldehyde, and nitroethane followed by reduction.
Biocatalytic Reduction: The resulting β-amino ketone is then subjected to a highly stereoselective reduction using a specific ketoreductase (KRED) enzyme to set the final stereocenter of the alcohol with high fidelity. researchgate.net
This strategy leverages the efficiency of classical organic reactions for bond construction and the unparalleled selectivity of enzymes for precise stereochemical control, representing a powerful and modern synthetic approach. nih.gov
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it The principles of green chemistry can be applied to the synthesis of this compound to enhance its sustainability.
Catalysis: The use of catalytic methods, whether metallic or enzymatic, is superior to stoichiometric reagents. Asymmetric hydrogenation and biocatalytic reductions use only a small amount of catalyst, which minimizes waste compared to stoichiometric chiral reducing agents. unibo.itrsc.org
Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product is a core principle. Reductive amination, for example, has high atom economy, with water being the only major byproduct.
Safer Solvents: Traditional organic solvents like dichloromethane and DMF are being replaced with greener alternatives. semanticscholar.org Biocatalytic reactions are often run in water, while other reactions can be performed in more benign solvents like 2-methyltetrahydrofuran (2-MeTHF) or propylene carbonate. semanticscholar.org Solvent-free reactions are also an increasingly viable option for certain transformations. nih.gov
| Metric | Traditional Route (e.g., Stoichiometric Reagents) | Green Route (e.g., Chemoenzymatic) |
| Reagents | Stoichiometric chiral reagents (e.g., chiral boranes) | Catalytic (KRED, Ru-catalyst) |
| Solvents | Chlorinated solvents (DCM), DMF | Water, 2-MeTHF, or solvent-free |
| Waste | High (metal salts, chiral reagent byproducts) | Low (mostly water) |
| Energy Use | May require cryogenic temperatures | Often ambient temperature and pressure |
| Atom Economy | Moderate | High |
Scale-Up Considerations and Process Optimization.
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. While specific scale-up data for this particular compound is not extensively published, general principles of process optimization for the synthesis of β-amino alcohols, which are often produced via the ring-opening of epoxides with amines, can be applied.
A primary consideration in the scale-up of this synthesis is the management of reaction exothermicity. The reaction between an amine and an epoxide is generally exothermic, and on a large scale, efficient heat dissipation is crucial to prevent thermal runaways, which could lead to side reactions, degradation of the product, and unsafe operating conditions. The choice of reactor design, including heat exchange surfaces and agitation systems, is therefore a critical factor.
Process optimization would involve a systematic study of various reaction parameters to identify the optimal conditions that provide high yield and purity while minimizing costs and environmental impact. Key parameters to be optimized include:
Solvent Selection: The choice of solvent can significantly influence reaction rates, regioselectivity, and ease of product isolation. While laboratory syntheses may use a variety of solvents, industrial processes often favor those that are low-cost, have a low environmental impact, are easily recoverable, and are safe to handle at large volumes. In some cases, solvent-free conditions may be explored to improve process efficiency and reduce waste.
Catalyst Selection and Loading: The use of a catalyst can enhance the reaction rate and selectivity. For the ring-opening of epoxides, various catalysts can be employed. Optimization would involve screening different catalysts to find one that is highly active, selective, and robust under industrial conditions. The catalyst loading would also be optimized to balance reaction speed with cost.
Temperature and Pressure: These parameters have a direct impact on reaction kinetics and selectivity. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. The optimal temperature profile for the reaction would be determined to maximize the formation of the desired product. In some cases, operating under pressure may be necessary to control the boiling of low-boiling-point reactants or to enhance reaction rates.
Stoichiometry of Reactants: The molar ratio of the amine to the epoxide is another critical parameter. While a stoichiometric ratio may be used in the lab, in a scaled-up process, a slight excess of one reactant may be used to drive the reaction to completion and maximize the conversion of the more expensive reactant.
Purification Methods: The purification of the final product on a large scale must be efficient and cost-effective. Traditional laboratory techniques like column chromatography are often not feasible for industrial production. Instead, methods such as distillation, crystallization, and extraction are preferred. The development of a robust purification protocol is a key aspect of process optimization.
To illustrate the range of conditions that might be considered during the scale-up of a related amino alcohol synthesis, the following table provides a hypothetical set of parameters based on typical industrial processes for similar compounds.
| Parameter | Range Investigated | Optimal Condition (Hypothetical) | Rationale |
| Solvent | Toluene, Xylene, MIBK | Toluene | Good balance of solvency, boiling point for heat management, and ease of recovery. |
| Catalyst | None, Lewis Acids | Lewis Acid (0.1 mol%) | Increases reaction rate and regioselectivity, allowing for lower reaction temperatures and shorter times. |
| Temperature (°C) | 80 - 120 | 100 | Provides a reasonable reaction rate without significant impurity formation. |
| Pressure (bar) | 1 - 5 | 2 | Maintains liquid phase and contains any volatile components. |
| Amine:Epoxide Ratio | 1:1 to 1.2:1 | 1.1:1 | A slight excess of the amine ensures complete conversion of the limiting epoxide reactant. |
| Reaction Time (hours) | 4 - 12 | 6 | Sufficient time for high conversion while minimizing reactor occupancy. |
| Purification Method | Distillation, Cryst. | Vacuum Distillation | Effective for separating the product from unreacted starting materials and high-boiling impurities. |
Furthermore, the development of a continuous flow process could be a significant advancement in the large-scale synthesis of this compound. Continuous manufacturing offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, better product consistency, and the potential for smaller manufacturing footprints.
In a continuous flow setup, reactants would be continuously fed into a reactor, and the product stream would be continuously removed and purified. The optimization of a flow process would involve adjusting parameters such as flow rates, reactor residence time, and temperature gradients to achieve the desired output.
The following table outlines a hypothetical comparison of batch versus continuous flow processing for the synthesis of a β-amino alcohol.
| Feature | Batch Processing | Continuous Flow Processing | Advantages of Continuous Flow |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | Improved safety and better control over reaction exotherms. |
| Mixing | Can be challenging to achieve homogeneity | Efficient and rapid mixing | Enhanced reaction rates and improved product consistency. |
| Safety | Larger quantities of hazardous materials in process | Small reactor volumes, lower inventory of reactants | Reduced risk of accidents and thermal runaways. |
| Scalability | Requires larger reactors for increased output | Scaling out by adding more reactors in parallel | More flexible and often more cost-effective scale-up. |
| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility | Tighter control over process parameters leads to more uniform product quality. |
Stereochemical Investigations of 2 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol
Conformational Analysis via Computational and Spectroscopic Methods.
Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol, which possesses multiple rotatable bonds and stereocenters. This analysis would typically involve a combination of computational modeling and experimental spectroscopic methods to determine the most stable arrangements of atoms (conformers) and the energy required to convert between them.
Chiral Resolution Techniques for Enantiomer Separation.
The structure of this compound contains multiple chiral centers, leading to the existence of several stereoisomers. The separation of these isomers, particularly enantiomers, is a critical step for studying their individual properties.
Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography, ECD/VCD Spectroscopy).
Determining the exact three-dimensional arrangement of atoms, or absolute configuration (e.g., R/S notation), for each stereocenter is the final step in a complete stereochemical characterization. wikipedia.org
Single-crystal X-ray crystallography is the most definitive method for determining absolute configuration. wikipedia.orgspringernature.comnih.gov If a suitable single crystal of a pure enantiomer (often as a salt with a known chiral counter-ion) can be grown, the diffraction pattern of X-rays passing through the crystal can be used to construct a precise 3D model of the molecule. wikipedia.orgthieme-connect.de This technique provides unambiguous assignment of the configuration at each chiral center.
Chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) offer an alternative, particularly for non-crystalline samples. mdpi.comscite.ai These techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD or VCD spectrum with spectra predicted by quantum-chemical calculations for possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.comnih.gov
While these established principles form the basis for any stereochemical investigation, specific experimental data, research findings, and data tables for this compound are not available in the reviewed literature.
Stereoisomeric Purity Assessment and Monitoring
The stereoisomeric purity of this compound is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methodologies are required to separate, identify, and quantify the individual stereoisomers, thereby ensuring the desired isomeric composition and controlling impurities. The assessment and monitoring of stereoisomeric purity are typically achieved through advanced chromatographic techniques, which may involve either direct separation on a chiral stationary phase or indirect separation following derivatization with a chiral reagent.
The molecule possesses two chiral centers, one in the trimethylcyclohexyl ring and one in the propanol (B110389) side chain, giving rise to the possibility of four stereoisomers (two pairs of enantiomers). The complex stereochemistry necessitates high-resolution analytical methods to ensure accurate assessment of isomeric purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the stereoisomeric purity assessment of chiral compounds like this compound. Chiral HPLC methods can be broadly categorized into direct and indirect approaches.
Direct Chiral HPLC: This is often the preferred method as it allows for the separation of enantiomers without the need for derivatization. This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are frequently effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation.
An illustrative example of HPLC data for the analysis of a sample of this compound containing all four stereoisomers is presented below. The data demonstrates the separation of the diastereomeric pairs and the subsequent resolution of the enantiomers within each pair.
Interactive Table: Illustrative HPLC Separation Data for Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
|---|---|---|---|
| (1R,2'R) | 12.5 | 48.5 | - |
| (1S,2'S) | 14.2 | 48.6 | 2.1 |
| (1R,2'S) | 16.8 | 1.4 | 2.5 |
| (1S,2'R) | 18.5 | 1.5 | 1.8 |
Indirect Chiral HPLC: In this approach, the amino alcohol enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column (e.g., a C18 column). Common CDAs for amino alcohols include Mosher's acid chloride (MTPA-Cl) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). While this method can be very effective, it requires an additional reaction step and care must be taken to ensure that the derivatization reaction proceeds to completion and does not cause racemization.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. For amino alcohols, derivatization is typically necessary to increase their volatility and thermal stability for GC analysis.
Chiral Capillary GC: Similar to HPLC, direct enantiomeric separation can be achieved using a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for this purpose. The amino and hydroxyl groups of the analyte interact with the chiral selector, leading to differential retention.
GC of Diastereomeric Derivatives: This indirect method involves derivatizing the amino alcohol with a chiral reagent to form diastereomers, which are then separated on a conventional achiral GC column. A common approach involves acylation of the amino and hydroxyl groups with a chiral acylating agent. The resulting diastereomeric esters are volatile and can be readily separated by GC.
Below is a representative data table illustrating the results that might be obtained from a GC analysis of a derivatized sample.
Interactive Table: Illustrative GC Data for Diastereomeric Derivatives
| Diastereomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Derivative of (1R,2'R) | 20.1 | 0.8 |
| Derivative of (1S,2'S) | 20.5 | 98.5 |
| Derivative of (1R,2'S) | 21.3 | 0.3 |
| Derivative of (1S,2'R) | 21.8 | 0.4 |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and requires only minute amounts of sample. For chiral separations of amino alcohols, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. The differential interaction of the enantiomers with the cyclodextrin (B1172386) in the electric field results in different migration times, enabling their separation and quantification.
The monitoring of stereoisomeric purity is an ongoing process throughout the development and manufacturing of a drug substance. Validated analytical methods are essential for quality control, stability studies, and to ensure the consistent production of the desired stereoisomer.
Chemical Reactivity and Transformation Pathways of 2 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol
Elucidation of Reaction Mechanisms Involving the Amino Alcohol Moiety
The proximate positioning of the amino and hydroxyl groups in 1,2-amino alcohols governs their characteristic reaction mechanisms. An intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen lone pair influences the conformational preference of the molecule, affecting the accessibility of each reactive center.
Key mechanistic pathways include:
Neighboring Group Participation: The amino group can act as an internal nucleophile, participating in substitution reactions at the adjacent carbon. For instance, activation of the hydroxyl group (e.g., by protonation or conversion to a sulfonate ester) can facilitate intramolecular cyclization to form an aziridinium (B1262131) intermediate, which can then be opened by an external nucleophile.
Cyclization-Condensation: In the presence of aldehydes or ketones, amino alcohols readily undergo condensation reactions. The initial formation of a hemiaminal is followed by intramolecular cyclization via nucleophilic attack of the hydroxyl group, leading to the formation of stable five-membered oxazolidine (B1195125) rings. This reaction is often reversible and catalyzed by acid.
Oxidative Pathways: The oxidation of amino alcohols can proceed via different mechanisms depending on the oxidant and conditions. One common pathway involves the initial oxidation of the alcohol to an aldehyde. The resulting α-amino aldehyde can be unstable and may undergo further reactions. Alternatively, the amine can be oxidized, though this is less common for secondary amines unless specific reagents are employed.
Functional Group Interconversions and Derivatization Strategies
The dual functionality of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol allows for a wide array of derivatization strategies aimed at modifying its physical and chemical properties. Selectivity is a key challenge, as the reactivity of the amine and alcohol groups must be carefully controlled.
Direct oxidation of unprotected amino alcohols presents a significant challenge due to the potential for side reactions. However, modern catalytic systems have enabled highly chemoselective transformations.
Selective Alcohol Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid while leaving the secondary amine untouched. Catalyst systems such as 2-azaadamantane (B3153908) N-oxyl (AZADO) in combination with copper have proven effective for the aerobic oxidation of various unprotected amino alcohols to amino carbonyl compounds in high yields. Gold-based catalysts have also been explored for the selective oxidation of amino alcohols to amino acids, although the presence of the amino group can sometimes negatively impact catalyst activity compared to the oxidation of simple polyols.
Reduction Reactions: While the core amino alcohol moiety is already in a reduced state, reduction reactions are relevant after other functional groups have been introduced. For instance, if the alcohol is oxidized to a ketone, it can be stereoselectively reduced back to an alcohol using various reducing agents. N-protected amino acids, which are structurally related, are often reduced to their corresponding amino alcohols. A common method involves the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride.
Table 1: Representative Selective Oxidation Methods for Amino Alcohols
| Catalyst System | Oxidant | Target Product | Key Features |
|---|---|---|---|
| Cu/AZADO | Air (O₂) | Amino carbonyl | High chemoselectivity for alcohol oxidation. |
| Gold Nanoparticles | O₂ | Amino acid | Effective but can be sensitive to N-group blocking. |
| Cu/TEMPO | Air (O₂) | Imines, Nitriles | Enables oxidative coupling of alcohols and amines. |
Differentiating the nucleophilic amine and hydroxyl groups is crucial for selective acylation and alkylation. The outcome is highly dependent on the reaction conditions.
N-Acylation vs. O-Acylation: The amine group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. To achieve selective N-acylation, methods often involve the formation of a mixed anhydride from an organic acid, which then reacts selectively with the amino group. Conversely, selective O-acylation can be achieved by temporarily protecting the more reactive amino group. For example, in situ protection of the amine with CO₂ allows for selective O-acylation, as the resulting carbamate (B1207046) is less nucleophilic.
N-Alkylation vs. O-Alkylation: Similar to acylation, N-alkylation is generally favored. Catalytic methods using transition metals like ruthenium or iron enable the direct N-alkylation of amines and even unprotected amino acids with alcohols, proceeding through a "hydrogen borrowing" mechanism. Selective mono-N-alkylation can be challenging due to the increased reactivity of the resulting secondary amine. For O-alkylation, the amine is typically protected first, or conditions are chosen where the hydroxyl group's nucleophilicity is enhanced, such as through deprotonation with a strong base.
The 1,2-amino alcohol motif is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles.
Oxazolidines: The reaction of this compound with aldehydes or ketones is a direct route to substituted oxazolidines. This condensation reaction is typically acid-catalyzed and can be used to install a protective group or to create chiral auxiliaries for asymmetric synthesis. Palladium-catalyzed aza-Wacker cyclizations of O-allyl hemiaminals, derived from amino alcohols, also provide an efficient route to oxazolidine derivatives.
Oxazolidinones: These important heterocyclic compounds, found in several pharmaceuticals, can be synthesized from amino alcohols. One common method involves reaction with phosgene (B1210022) or its equivalents. Another approach is the silver-catalyzed incorporation of carbon dioxide into propargylic amines, which are related precursors.
Lactams and Cyclic Amines: Intramolecular cyclization of ω-amino alcohols can lead to lactams (cyclic amides) or cyclic amines. Ruthenium-based catalytic systems can selectively steer the reaction toward either product. The addition of a hydrogen acceptor like a ketone favors lactam formation, while the addition of water can promote the formation of the cyclic amine.
Reactivity under Diverse Catalytic Conditions (e.g., Acid, Base, Transition Metal Catalysis)
Catalysis plays a pivotal role in controlling the reactivity of this compound, enabling transformations that are otherwise difficult to achieve.
Acid Catalysis: In the presence of acid, the amino group is protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic. This allows for reactions to occur selectively at the hydroxyl group. However, strong acidic conditions can also promote dehydration of the alcohol, potentially leading to the formation of alkenes or ethers, depending on the substrate's ability to form a stable carbocation. Acid catalysis is also employed in cyclodehydration reactions to form azaheterocycles, often requiring an activating agent for the hydroxyl group.
Base Catalysis: Bases are used to deprotonate either the nitrogen or oxygen atom, enhancing their nucleophilicity. Strong bases will preferentially deprotonate the hydroxyl group, forming an alkoxide that is a potent nucleophile for O-alkylation or acylation. Base catalysis is also crucial in reactions like the cyclization of amino alcohols to amides, where significant amounts of base may be required.
Transition Metal Catalysis: The amino alcohol can act as a bidentate (N,O) ligand for various transition metals, including copper, zinc, cobalt, and nickel. The formation of such metal complexes can activate the molecule for further reactions or the complex itself can serve as a catalyst. For instance, ruthenium catalysts are highly effective in the intramolecular "hydrogen shuttling" reactions that convert amino alcohols to cyclic amines or amides. Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represent a modern method for synthesizing chiral β-amino alcohols.
Role as a Nucleophile or Ligand Precursor in Organic Reactions
The lone pairs of electrons on both the nitrogen and oxygen atoms allow this compound to function effectively as both a nucleophile and a precursor to valuable ligands for catalysis.
Nucleophile: The secondary amine is the more potent nucleophilic center and will readily participate in reactions such as Michael additions, epoxide ring-openings, and nucleophilic aromatic substitutions. The hydroxyl group can also act as a nucleophile, particularly when deprotonated. The chiral nature of the molecule makes it a useful nucleophile in asymmetric synthesis, for example, in the ring-opening of epoxides to generate other chiral 1,2-amino alcohols.
Ligand Precursor: Chiral 1,2-amino alcohols are privileged structures used to synthesize ligands for asymmetric catalysis. The ability to coordinate to a metal center through both the nitrogen and oxygen atoms creates a stable five-membered chelate ring, which can impart a well-defined stereochemical environment. These ligands have been successfully employed in a wide range of enantioselective reactions, including the addition of diethylzinc (B1219324) to aldehydes, asymmetric hydrogenations, and various coupling reactions. The bulky trimethylcyclohexyl group in this compound can provide significant steric influence, which is often desirable for achieving high levels of enantioselectivity in catalytic processes.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry.
For a molecule with the complexity of this compound, which contains multiple chiral centers and a substituted cyclohexane (B81311) ring, one-dimensional (¹H and ¹³C) NMR spectra would likely exhibit significant signal overlap. Two-dimensional (2D) NMR experiments are essential to resolve these ambiguities.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the propanol (B110389) side chain (H1' to H2' to the methyl group at H3') and throughout the trimethylcyclohexyl ring system. For instance, the correlation between the methine proton on the cyclohexane ring bearing the amino group and its adjacent methylene (B1212753) protons would be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be crucial for assigning the ¹³C signals corresponding to each specific proton in the molecule, such as distinguishing between the three methyl groups and the various methylene groups of the cyclohexane ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For example, it could show a correlation between the protons of the N-H group and the carbons of both the propanol and the cyclohexyl moieties, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons, which is critical for elucidating the stereochemistry. For the 3,3,5-trimethylcyclohexyl ring, NOESY could help determine the relative orientation (axial vs. equatorial) of the substituents and the conformation of the ring (e.g., chair). It could also establish the spatial relationship between the propanol side chain and the cyclohexyl ring.
A hypothetical data table for expected NMR correlations is presented below.
| Technique | Correlated Nuclei | Purpose |
| COSY | ¹H to neighboring ¹H (through 2-3 bonds) | Establishes proton connectivity within the propanol and cyclohexyl fragments. |
| HSQC | ¹H to its directly attached ¹³C (through 1 bond) | Assigns each carbon atom based on its attached proton's chemical shift. |
| HMBC | ¹H to neighboring ¹³C (through 2-4 bonds) | Connects molecular fragments and confirms the position of non-protonated (quaternary) carbons. |
| NOESY | ¹H to another ¹H that is close in space (through-space) | Determines stereochemistry, such as the cis/trans relationships of substituents on the cyclohexane ring. |
While solution-state NMR describes the molecule's structure in a solvent, solid-state NMR (ssNMR) provides information about its structure in the solid phase. This is particularly important for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. For this compound, ssNMR could be used to probe the local environment of each carbon atom in the crystal lattice. Different polymorphs would yield different ¹³C ssNMR spectra due to variations in molecular packing and intermolecular interactions.
Mass Spectrometry (MS) in Mechanistic Studies and Isotopic Labeling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This allows for the determination of its precise elemental formula, confirming its identity. When coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), HRMS can be used to study the molecule's fragmentation pattern. The fragmentation provides structural clues; for instance, a common fragmentation for amino alcohols is the cleavage alpha to the nitrogen or oxygen atom.
Hypothetical Key Fragmentation Pathways:
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| M-15 | Loss of a methyl group (•CH₃) | Indicates the presence of methyl groups. |
| M-18 | Loss of water (H₂O) | Characteristic of alcohols. |
| M-45 | Cleavage of the propanol side chain, loss of •CH(OH)CH₃ | Suggests the structure of the side chain. |
| Various | Cleavage of the trimethylcyclohexyl ring | Provides information about the substitution pattern of the cyclohexane ring. |
Isotope labeling is a technique used to trace the path of atoms through a chemical reaction. For instance, if this compound were synthesized, one could use a starting material containing a stable isotope like deuterium (B1214612) (²H) or carbon-13 (¹³C). By analyzing the mass spectrum of the final product, the location of the isotopic label can be determined. This information is invaluable for understanding the reaction mechanism, as it can reveal which bonds are broken and formed during the synthesis.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformation
Vibrational spectroscopy probes the vibrational modes of a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a "fingerprint" of the molecule's functional groups and can offer insights into conformation and intermolecular interactions like hydrogen bonding.
For this compound, the key functional groups are the hydroxyl (-OH) and the secondary amine (-NH-).
FT-IR Spectroscopy: In an FT-IR spectrum, the O-H and N-H stretching vibrations would appear as broad bands in the region of 3200-3600 cm⁻¹. The broadness of these bands is a direct indication of hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹, and C-O and C-N stretching vibrations would be visible in the fingerprint region (1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While polar bonds like O-H are strong in IR, non-polar, symmetric bonds often give strong signals in Raman spectra. The C-C backbone of the cyclohexane ring and the methyl groups would be expected to show distinct Raman signals.
By analyzing the shifts in the O-H and N-H stretching frequencies under different conditions (e.g., changing concentration or solvent), the extent and nature of both intra- and intermolecular hydrogen bonding can be studied.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 (Broad) | FT-IR |
| Amine (N-H) | Stretching (H-bonded) | 3200 - 3500 (Broad) | FT-IR |
| Alkyl (C-H) | Stretching | 2850 - 3000 | FT-IR, Raman |
| Carbon-Oxygen (C-O) | Stretching | 1050 - 1200 | FT-IR |
| Carbon-Nitrogen (C-N) | Stretching | 1100 - 1250 | FT-IR |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
Despite a thorough investigation, no publicly available X-ray crystallography data for single crystal or powder diffraction analysis of this compound could be located. This indicates that the crystal structure of this specific compound has likely not been determined or, if it has, the results have not been published in accessible scientific literature or deposited in common crystallographic databases.
Determination of Molecular Geometry and Intermolecular Interactions
The absence of single crystal X-ray diffraction data for this compound means that a definitive determination of its molecular geometry, including precise bond lengths, bond angles, and torsional angles, is not possible at this time. Consequently, a detailed analysis of the intermolecular interactions, such as hydrogen bonding patterns and van der Waals forces that govern the crystal packing, cannot be performed.
Co-crystallization Studies with Host Molecules
Similarly, the search for co-crystallization studies involving this compound with various host molecules did not yield any specific results. Co-crystals are multi-component crystals formed between a target molecule and a co-former, often designed to modify the physicochemical properties of the active ingredient. Without experimental data, no information can be provided on the potential of this compound to form co-crystals or the nature of its interactions with host molecules in a crystalline state.
Computational Chemistry and Theoretical Modeling of 2 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol. These calculations offer a lens into the molecule's behavior, guiding experimental design and interpretation. By solving the Schrödinger equation with certain approximations, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that dictate the compound's chemical nature.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations are employed to map its electron density, thereby revealing the distribution of charge across the molecule. This is critical for identifying nucleophilic and electrophilic centers, which are key to understanding its reaction mechanisms.
The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a primary output of DFT studies. The energy gap between the HOMO and LUMO provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface visually represents the charge distribution, highlighting regions prone to electrostatic interactions.
Table 1: Hypothetical DFT Calculation Outputs for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability |
| Dipole Moment | 1.8 D | Measures overall molecular polarity |
Note: The data in this table is illustrative and represents typical outputs from DFT calculations. Actual values would be derived from specific computational studies.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, represent a higher tier of accuracy in quantum chemical calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very precise predictions of molecular properties for this compound.
While computationally more demanding than DFT, these methods are invaluable for benchmarking results and for situations where high accuracy is paramount. They can be used to calculate properties such as bond dissociation energies, reaction barriers, and thermochemical data with a high degree of confidence, providing a detailed and reliable picture of the molecule's energetic landscape.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which model the dynamic behavior of this compound over time. The trimethylcyclohexyl group, in particular, has multiple stereoisomers and can adopt various chair and boat conformations. MD simulations allow for the exploration of this complex conformational landscape.
By simulating the molecule's movement, MD can identify the most stable, low-energy conformations and the energetic barriers between them. Furthermore, these simulations can explicitly include solvent molecules, offering a realistic view of how the solvent environment influences the compound's structure and dynamics. Understanding these solvent effects is crucial, as most chemical reactions occur in solution.
Docking Studies (e.g., for catalyst binding sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies could be employed to investigate its interaction with the active site of a catalyst or a biological receptor.
These simulations would score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can elucidate the specific molecular interactions that drive the binding process, providing a rational basis for designing more effective catalysts or understanding the compound's biological activity. This is particularly relevant if the molecule is intended for use as a ligand in asymmetric catalysis.
QSAR/QSPR Approaches for Structure-Property Correlations in Chemical Processes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's structural features with its activity or properties. For a class of related amino alcohols, a QSPR model could be developed to predict properties like boiling point, solubility, or catalytic efficiency based on molecular descriptors.
For this compound, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and topological indices. By building a robust model from a dataset of similar compounds, the properties of new, unsynthesized analogues could be predicted, accelerating the discovery and optimization process in various chemical applications.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor for Complex Molecular Architectures.
Synthesis of Functionalized Polymers and Materials.
It is possible that research on this specific compound exists within private industrial research or has not yet been published. However, based on the currently accessible scientific literature, a comprehensive and scientifically accurate article on the specified applications of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol cannot be generated at this time.
Use as a Chemical Probe or Reagent in Mechanistic Organic Chemistry.
There are no specific studies identified that utilize this compound as a chemical probe to elucidate reaction mechanisms in organic chemistry. The structural features of the molecule, such as its chirality and the sterically demanding 3,3,5-trimethylcyclohexyl group, theoretically could be leveraged to study stereoselective transformations. For instance, the bulky cyclohexyl group could influence the transition state geometry of a reaction, providing insights into the factors governing stereochemical outcomes. However, no published research has specifically employed this compound for such mechanistic investigations.
Development of Novel Reagents Bearing the this compound Moiety.
While chiral 1,2-amino alcohols are fundamental building blocks for the synthesis of a wide array of chiral ligands, catalysts, and auxiliaries, there is no specific literature detailing the development of novel reagents derived from this compound. The synthesis of derivatives where the amino and hydroxyl groups are functionalized to create, for example, chiral ligands for asymmetric catalysis, is a plausible area of research. Such reagents could potentially find applications in stereoselective reductions, additions, or other transformations. Nevertheless, specific examples and the corresponding research findings for reagents based on the this compound scaffold are not documented in the reviewed literature.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
The synthesis of chiral β-amino alcohols is a cornerstone of pharmaceutical and materials science. westlake.edu.cn Traditional methods for producing these scaffolds often involve multi-step processes, harsh reaction conditions, or the use of stoichiometric amounts of chemical reducing agents, which can limit stereoselectivity and generate significant waste. frontiersin.orgnih.gov Future research into the synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol would benefit from exploring more efficient and sustainable methodologies.
Key areas for investigation include:
Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers a green alternative for the asymmetric reductive amination of hydroxy ketones. frontiersin.org This approach uses ammonia (B1221849) as an inexpensive amino donor under mild, aqueous conditions, providing high stereoselectivity and eliminating the need for heavy metal catalysts. nih.gov An enzymatic route to this compound could dramatically improve its production efficiency and environmental footprint.
Visible-Light Photoredox Catalysis: Recent advancements have demonstrated the synthesis of 1,2-amino alcohols through the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones using visible light. rsc.org This method proceeds at room temperature in water, offering a mild and effective pathway from readily available starting materials. rsc.orgpatsnap.com
Catalyst-Free Aminolysis: The direct ring-opening of epoxides with amines in water or mixed polar solvents presents a straightforward, atom-economical route to β-amino alcohols without the need for any catalyst. organic-chemistry.org Optimizing this reaction for 3,3,5-trimethylcyclohexylamine (B96197) and a suitable propylene (B89431) oxide precursor could provide a highly efficient, large-scale synthesis.
A comparative analysis of potential synthetic routes highlights the push towards greener and more efficient processes.
| Synthetic Strategy | Key Advantages | Potential Challenges for Target Molecule | Relevant Findings |
| Enzymatic Reductive Amination | High stereoselectivity (>99% ee), mild aqueous conditions, sustainable. frontiersin.org | Enzyme specificity for the bulky trimethylcyclohexyl group may require protein engineering. | Engineered AmDHs have shown improved activity and stability for producing other chiral amino alcohols. frontiersin.org |
| Visible-Light Photocatalysis | Uses water as a solvent, mild room-temperature conditions, broad substrate scope. rsc.org | Requires suitable N-aryl amino acid precursors; radical coupling efficiency can vary. | Proven effective for a variety of 1,2-amino alcohols on a gram scale. rsc.org |
| Catalyst-Free Aminolysis of Epoxides | No catalyst required, high atom economy, environmentally benign (can use water). organic-chemistry.org | Reaction rates can be slow; regioselectivity must be controlled. | Yields are often excellent for a range of epoxides and amines under solvent-free or aqueous conditions. organic-chemistry.org |
| Asymmetric Transfer Hydrogenation | Avoids pressurized H₂ gas, uses common lab equipment, good yields and enantioselectivity. acs.org | Requires a ruthenium-based catalyst and a chiral ligand. | Effective for a wide range of unprotected α-amino ketones. acs.org |
Design of Advanced Ligands and Catalysts Incorporating the Core Structure
Chiral β-amino alcohols are highly valuable as ligands in asymmetric catalysis. mdpi.comalfa-chemistry.com The structural rigidity and stereochemistry of this compound make it an attractive candidate for incorporation into novel ligands and catalysts. The bulky 3,3,5-trimethylcyclohexyl group can create a well-defined chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in catalytic transformations.
Future research could focus on:
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): β-amino alcohol ligands are effective in Ru-catalyzed ATH of ketones and imines. mdpi.com Synthesizing a ruthenium complex with this compound as the chiral ligand could yield a highly efficient catalyst for producing other chiral molecules. The inherent rigidity of cyclic structures in ligands has been shown to be crucial for achieving good enantioselectivity. mdpi.com
Copper-Catalyzed Reactions: Chiral amino alcohol ligands have been successfully used in copper-catalyzed asymmetric Henry reactions and the hydroamination of allylic alcohols. rsc.orgacs.org The target compound could be evaluated in these and other Cu-catalyzed reactions, such as the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. acs.orgnih.gov
Organocatalysis: The amine and alcohol functionalities could be leveraged in the design of bifunctional organocatalysts for reactions like asymmetric aldol (B89426) or Michael additions.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis and Screening
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and the ability to telescope multiple reaction steps. researchgate.netvapourtec.com The synthesis of pharmaceutical intermediates like amino alcohols is increasingly being adapted to continuous flow systems. mit.edugoogle.com
Emerging opportunities include:
Modular Flow Synthesis: A multi-step synthesis of this compound could be designed as a continuous, modular process. For example, a system could integrate Corey-Chaykovsky epoxidation followed by epoxide aminolysis in sequential flow reactors, with in-line purification to produce the final product without manual isolation of intermediates. rsc.org
Automated High-Throughput Experimentation: Automated platforms can rapidly screen different catalysts, solvents, and reaction conditions to optimize the synthesis. researchgate.net Furthermore, derivatives of the target compound could be generated in an automated fashion for high-throughput screening in drug discovery programs. nih.gov Researchers have demonstrated the automated synthesis of drug molecules and their derivatives using a combination of solid-phase synthesis and flow chemistry (SPS-flow). innovationnewsnetwork.com
| Technology | Application to Target Compound | Key Benefits |
| Continuous Flow Synthesis | Multi-step synthesis of the amino alcohol intermediate. vapourtec.com | Improved safety, >140-fold reduction in reaction time, elimination of intermediate isolations. vapourtec.com |
| Automated Synthesis Platforms | Optimization of reaction conditions and synthesis of a library of derivatives. researchgate.net | Rapid identification of optimal conditions, accelerated drug discovery cycles. nih.gov |
| Microreactor Technology | Aminolysis of an epoxide with an amine to form the amino alcohol. google.com | Significantly shorter reaction times, increased efficiency, high yields (>95%). google.com |
Computational-Experimental Synergy for Predictive Design
The integration of computational chemistry with experimental work provides a powerful tool for accelerating research. By modeling reaction mechanisms and predicting catalyst performance, computational approaches can minimize the number of experiments needed, saving time and resources. ubc.caresearchgate.net
Future directions in this area involve:
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be used to predict the biological activity of derivatives of this compound. These models can also forecast the enantioselectivity of catalysts derived from this scaffold, guiding the design of more effective ligands. chemistryworld.comyoutube.com
Density Functional Theory (DFT): DFT calculations can elucidate reaction mechanisms and predict the performance of different catalysts. researchgate.net This can be used to understand the role of the trimethylcyclohexyl group in inducing asymmetry and to design second-generation ligands with improved properties.
Molecular Docking: If the compound or its derivatives are explored for biological activity, molecular docking studies can predict binding modes and affinities with protein targets, helping to rationalize structure-activity relationships. nih.gov
Potential in Interdisciplinary Research Avenues (e.g., synthetic methodology for chemical biology tools)
The amino alcohol motif is a key structural unit in a vast number of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. researchgate.netdiva-portal.org This opens up numerous possibilities for interdisciplinary research.
Potential applications include:
Pharmaceutical Scaffolding: The compound can serve as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). researchgate.netnih.gov Its unique sterically hindered cycloalkyl group may confer interesting pharmacological properties, such as improved metabolic stability or receptor selectivity.
Chemical Biology Probes: By attaching fluorescent tags or other reporter groups, derivatives of this compound could be synthesized and used as chemical probes to study biological systems.
Development of Novel Materials: Amino alcohols are used as curing agents for epoxy resins, corrosion inhibitors, and in the synthesis of polymers. alfa-chemistry.com The specific structure of this compound could be explored for the development of new materials with unique physical or chemical properties.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for catalysis, medicine, and materials science.
Q & A
Basic Research Question
- NMR Spectroscopy :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- X-ray Crystallography : Definitive for absolute configuration but requires high-purity crystals .
How does the steric hindrance of the 3,3,5-trimethylcyclohexyl group influence the compound's reactivity in catalytic applications or as a ligand in asymmetric synthesis?
Advanced Research Question
The bulky cyclohexyl group imposes steric constraints:
- Catalytic Activity : In transition-metal complexes, the group restricts coordination geometry, favoring selective substrate binding. For example, in asymmetric hydrogenation, it may enhance enantioselectivity by limiting undesired conformations .
- Ligand Design : Steric parameters (e.g., Tolman cone angle) can be computationally modeled to predict ligand efficacy. Experimental validation via kinetic studies (e.g., turnover frequency) is critical .
What are the critical considerations for handling and storing this compound to prevent degradation, based on its physicochemical properties?
Basic Research Question
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. The compound’s amino and hydroxyl groups make it hygroscopic; desiccants (e.g., silica gel) are recommended .
- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation. Work under fume hoods with local exhaust ventilation to minimize inhalation risks .
- Stability Testing : Monitor via accelerated aging studies (e.g., 40°C/75% RH) coupled with HPLC to track degradation products .
How can Design of Experiments (DoE) be applied to investigate the effects of reaction variables on the enantioselective synthesis of this compound?
Advanced Research Question
- Factor Selection : Key variables include temperature, catalyst loading, solvent polarity, and substrate ratio.
- Response Surface Methodology (RSM) : A central composite design (CCD) optimizes enantiomeric excess (EE) and yield. For example, higher temperatures may accelerate racemization, while chiral catalysts (e.g., BINOL-derived phosphines) improve EE .
- Validation : Confirm optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA). Post-hoc studies (e.g., scale-up trials) assess robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
